molecular formula C17H22N4O3S B2469965 1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 900005-21-2

1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B2469965
CAS RN: 900005-21-2
M. Wt: 362.45
InChI Key: CQDNIKVEAFCJIL-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Molecular Interactions

Research has elucidated the molecular structures and crystal interactions of related pyrido[2,3-d]pyrimidine derivatives. For instance, studies have described how molecules of these compounds are linked by hydrogen bonds and pi-pi stacking interactions, forming different crystalline structures. Such insights are crucial for understanding the compound's behavior in solid states and its potential applications in materials science (Jorge Trilleras et al., 2009).

Synthetic Methodologies

Innovative synthetic methodologies have been developed for pyrido[2,3-d]pyrimidine derivatives, offering efficient routes to these compounds. For example, a novel multicomponent synthesis involving aryl aldehydes, 1,3-dimethyl-6-aminouracil, and carbonitriles, catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, has been reported. This method highlights the compound's relevance in facilitating the synthesis of complex pyrimidine derivatives under environmentally friendly conditions (Fahime Rahmani et al., 2018).

Photophysical Properties and Sensing Applications

Research into the photophysical properties of pyrimidine derivatives has revealed their potential in pH-sensing applications. Derivatives exhibiting solid-state fluorescence and solvatochromism have been synthesized, indicating their utility in developing colorimetric pH sensors and logic gates. These properties stem from the compounds' donor-π-acceptor structures, which enable tunable photophysical characteristics for specific applications (Han Yan et al., 2017).

Urease Inhibition

The derivatives of pyrido[2,3-d]pyrimidine have been explored for their urease inhibition activity, with some compounds demonstrating significant inhibitory effects. This suggests their potential use in medical research, particularly in the development of treatments for conditions associated with urease activity (A. Rauf et al., 2010).

properties

IUPAC Name

1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-11-5-8-21(9-6-11)13(22)10-25-12-4-7-18-15-14(12)16(23)20(3)17(24)19(15)2/h4,7,11H,5-6,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDNIKVEAFCJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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